3-CHLORO-1-(4-CHLOROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. Common starting materials include chlorinated aromatic compounds and substituted anilines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular processes.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other pyrrole derivatives, such as:
- 1-(4-CHLOROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-CHLORO-1-(4-METHOXYPHENYL)-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-(2,4-dimethoxyanilino)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-25-12-7-8-13(14(9-12)26-2)21-16-15(20)17(23)22(18(16)24)11-5-3-10(19)4-6-11/h3-9,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGCYWGRAKMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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